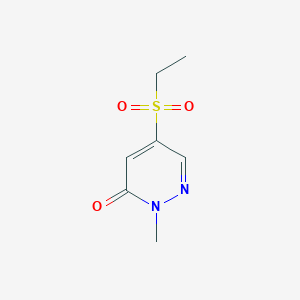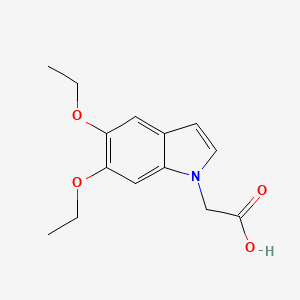
4-Nitro-N-(5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine. The reaction is carried out in boiling ethanol, leading to the formation of the thiadiazole ring . The general reaction scheme can be represented as follows:
Starting Materials: Hydrazonoyl halides and thioamides.
Reaction Conditions: Boiling ethanol with triethylamine as a base.
Product: 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-amino-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The thiadiazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar biological activities.
Thioamides: Compounds with a sulfur atom in the amide group, known for their antimicrobial properties.
Hydrazonoyl Halides: Precursors used in the synthesis of thiadiazoles.
Uniqueness
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications.
特性
CAS番号 |
88873-52-3 |
|---|---|
分子式 |
C9H6N4O3S2 |
分子量 |
282.3 g/mol |
IUPAC名 |
4-nitro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C9H6N4O3S2/c14-7(10-8-11-12-9(17)18-8)5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,17)(H,10,11,14) |
InChIキー |
IUMWJEARCONOBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=NNC(=S)S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



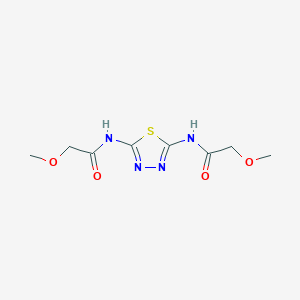
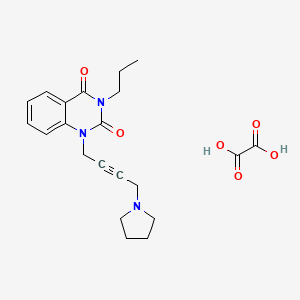
![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
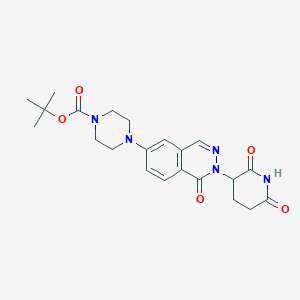
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)

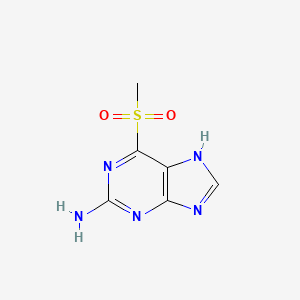

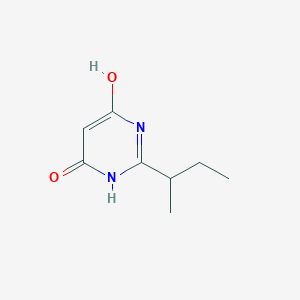

![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
